molecular formula C11H10FN B8711284 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- CAS No. 63880-21-7

1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-

Cat. No.: B8711284
CAS No.: 63880-21-7
M. Wt: 175.20 g/mol
InChI Key: BMEWLJMRNCDJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorine atom on the phenyl ring and a methyl group attached to the nitrogen atom of the pyrrole ring makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- typically involves the reaction of 2-fluorobenzyl chloride with pyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of 1-[(2-Fluorophenyl)methyl]-1H-pyrrolidine.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-1H-pyrrole
  • 1-[(2-Bromophenyl)methyl]-1H-pyrrole
  • 1-[(2-Methylphenyl)methyl]-1H-pyrrole

Comparison: 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it different from its chloro, bromo, and methyl analogs.

Properties

CAS No.

63880-21-7

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrole

InChI

InChI=1S/C11H10FN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9H2

InChI Key

BMEWLJMRNCDJMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2)F

Origin of Product

United States

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